2,4-dioxo-4-(4-phenylphenyl)butanoic acid
CAS No.: 85763-16-2
Cat. No.: VC17371067
Molecular Formula: C16H12O4
Molecular Weight: 268.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85763-16-2 |
|---|---|
| Molecular Formula | C16H12O4 |
| Molecular Weight | 268.26 g/mol |
| IUPAC Name | 2,4-dioxo-4-(4-phenylphenyl)butanoic acid |
| Standard InChI | InChI=1S/C16H12O4/c17-14(10-15(18)16(19)20)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20) |
| Standard InChI Key | OCTADEKBEAHCGJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CC(=O)C(=O)O |
Introduction
2,4-Dioxo-4-(4-phenylphenyl)butanoic acid is an organic compound belonging to the class of alkyl-phenylketones. It is characterized by its unique molecular structure, which includes two ketone functional groups and a phenyl group. This compound is of interest in both synthetic chemistry and biochemistry due to its diverse applications and potential therapeutic effects.
Key Characteristics:
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Chemical Formula: C16H12O4
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Molecular Weight: Approximately 270.29 g/mol, though some sources list it as 268.264 g/mol .
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Classification: Organic oxygen compound.
Synthesis and Chemical Reactions
The synthesis of 2,4-dioxo-4-(4-phenylphenyl)butanoic acid can be achieved through various chemical reactions involving precursor compounds. A common method involves the reaction of phenylacetic acid derivatives with diketene or similar reagents under controlled conditions to yield the desired product.
Synthesis Pathway:
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Starting Materials: Phenylacetic acid derivatives and diketene.
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Reaction Conditions: Controlled temperature and pressure.
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Product: 2,4-Dioxo-4-(4-phenylphenyl)butanoic acid.
Structural Features:
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Planarity: Due to conjugation.
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Functional Groups: Two ketone groups and a carboxylic acid group.
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Reactivity: Participates in nucleophilic addition reactions.
Applications and Biological Activities
2,4-Dioxo-4-(4-phenylphenyl)butanoic acid has several applications in scientific research, including its role as a substrate for enzymatic reactions. It can interact with enzymes involved in metabolic pathways, such as aminotransferases in amino acid metabolism.
Biological Activities:
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Enzymatic Interactions: Acts as a substrate for aminotransferases.
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Metabolic Pathways: Involved in amino acid metabolism.
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Potential Therapeutic Effects: Under investigation for various biological activities.
Analytical Techniques
Experimental analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the structure of the compound.
Analytical Methods:
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Infrared Spectroscopy (IR): Identifies functional groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.
Comparison with Similar Compounds
Other compounds in the same class, such as 4-(2-aminophenyl)-2,4-dioxobutanoic acid, also exhibit interesting biological properties. These compounds are aromatic and contain ketone and phenyl groups, making them versatile in biochemical reactions .
Comparison Table:
| Compound | Chemical Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| 2,4-Dioxo-4-(4-phenylphenyl)butanoic acid | C16H12O4 | 270.29 g/mol | Substrate for aminotransferases |
| 4-(2-Aminophenyl)-2,4-dioxobutanoic acid | C10H9NO4 | 207.18 g/mol | Involved in tryptophan metabolism |
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